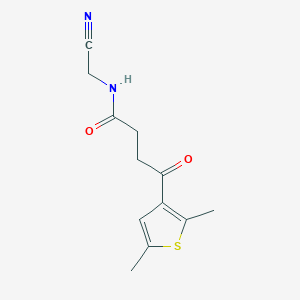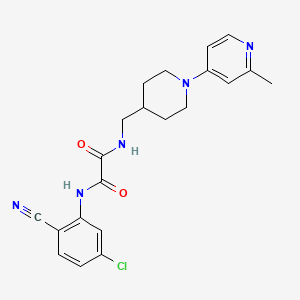
N1-(5-chloro-2-cyanophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-cyanophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H22ClN5O2 and its molecular weight is 411.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insecticidal Properties
Research has explored pyridine derivatives, closely related to N1-(5-chloro-2-cyanophenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide, for their insecticidal properties. For instance, certain pyridine derivatives have shown significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. These compounds have demonstrated moderate to strong aphidicidal activities, suggesting potential applications in agriculture and pest control (Bakhite et al., 2014).
Neuroinflammation Imaging
A compound structurally similar to this compound, namely [11C]CPPC, has been used in PET imaging to target CSF1R, a microglia-specific marker. This application is significant for studying neuroinflammation, which is a key feature in various neuropsychiatric disorders. The ability to image reactive microglia noninvasively contributes significantly to understanding and potentially treating conditions like Alzheimer’s disease and Parkinson’s disease (Horti et al., 2019).
HIV Research
Research on compounds structurally related to this compound includes studying their interaction with HIV-1 gp120. For example, NBD-556, a compound with similar structural characteristics, has been shown to block the interaction between HIV-1 gp120 and its receptor CD4, enhancing the binding of monoclonal antibodies to the envelope protein of HIV-1. This finding is significant for developing new therapeutic strategies against HIV (Yoshimura et al., 2010).
Cannabinoid Receptor Studies
Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been studied for their interaction with the CB1 cannabinoid receptor, which is relevant for understanding the molecular mechanisms of cannabinoids. This research has implications for developing drugs that could potentially manage conditions like chronic pain or certain mental health disorders (Shim et al., 2002).
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-14-10-18(4-7-24-14)27-8-5-15(6-9-27)13-25-20(28)21(29)26-19-11-17(22)3-2-16(19)12-23/h2-4,7,10-11,15H,5-6,8-9,13H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCLMFZNFKBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


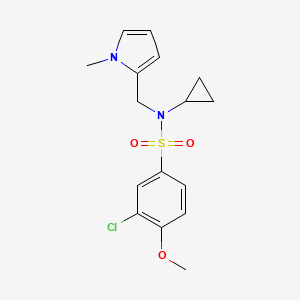
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2694706.png)
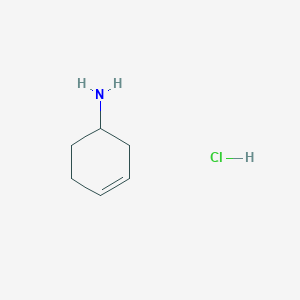
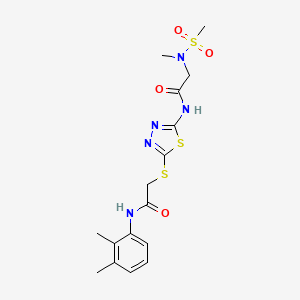

![3-Amino-6-(difluoromethyl)-4-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2694713.png)
![1-(benzo[d]oxazol-2-yl)-N-(4,5-dihydrothiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2694716.png)


![3-[(4-Bromopyrazol-1-yl)methyl]-N-phenylazetidine-1-carboxamide](/img/structure/B2694720.png)
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2694721.png)
![1-[4-(4-fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2694725.png)
